molecular formula C76H104N18O20S2 B1591060 Somatostatin, tyr(11)- CAS No. 59481-27-5

Somatostatin, tyr(11)-

Cat. No.: B1591060
CAS No.: 59481-27-5
M. Wt: 1653.9 g/mol
InChI Key: BANSKZGUYZBDPC-GWVZWCPESA-N
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Description

Somatostatin, also known as somatotropin release-inhibiting factor, is a cyclic peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. The compound Somatostatin, Tyr(11)- is a modified form of somatostatin where the eleventh amino acid is tyrosine. This modification can influence the binding affinity and biological activity of the peptide .

Mechanism of Action

Target of Action

Somatostatin, tyr(11)-, also known as 11-Tyr-somatostatin, primarily targets the somatostatin receptors (sstr), especially the somatostatin receptor subtype 2 (sstr2) . These receptors are highly attractive targets for imaging and treatment of patients with neuroendocrine tumors (NETs) and neuroendocrine neoplasias .

Mode of Action

Somatostatin, tyr(11)- interacts with its targets, the somatostatin receptors, through a transmembrane G protein-coupled receptor mechanism . This interaction leads to a cascade of reactions that inhibit tumor growth and block proliferation via the activation of different tyrosine phosphatases . It also inhibits the secretion of growth factors such as growth hormone or IGF-1, which play a major role in the inhibition of tumor growth .

Biochemical Pathways

The signaling pathways involved in the antitumor function of Somatostatin, tyr(11)- are primarily MAPK/ERK/AKT and Wnt/β–catenin . These pathways are affected by the interaction of Somatostatin, tyr(11)- with its targets, leading to direct (involving the MAPK pathway) and indirect (VEGF production) antiangiogenic effects .

Pharmacokinetics

It is known that the interaction of 125i-tyr11-somatostatin with cytosolic fraction is rapid, reversible, specific, and saturable . More research is needed to fully understand the ADME properties of Somatostatin, tyr(11)- and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Somatostatin, tyr(11)- action include the inhibition of cellular proliferation and alteration of growth factor signaling through the regulation of enzymes like activation of protein tyrosine phosphatase (PTPs) and the mitogen-activated protein kinase (MAPK) pathway . It also provides immunosuppressive activity that contributes to tolerance and thus prevents adverse proliferative T cell responses leading to autoimmunity or allergy .

Action Environment

The action of Somatostatin, tyr(11)- can be influenced by environmental factors. For instance, the structural interactions between and among the various elements of the signaling system can determine a particular response in a given target cell . Furthermore, the wide-ranging diverse effects of somatostatin in the gastrointestinal system occur to a greater or lesser extent in physiological and pathological conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Somatostatin, Tyr(11)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods: Industrial production of Somatostatin, Tyr(11)- follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure the peptide’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: Somatostatin, Tyr(11)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Somatostatin, Tyr(11)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Somatostatin, Tyr(11)- is unique due to its specific modification at the eleventh amino acid, which can alter its receptor binding profile and biological activity. This makes it a valuable tool for studying the structure-activity relationships of somatostatin and its analogs .

Properties

IUPAC Name

(4R,7S,13R,19R,22S,25S,34S,37S)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H104N18O20S2/c1-40(79)64(101)81-36-61(100)83-58-38-115-116-39-59(76(113)114)92-72(109)57(37-95)91-75(112)63(42(3)97)94-71(108)54(32-45-24-26-48(98)27-25-45)90-74(111)62(41(2)96)93-66(103)51(23-13-15-29-78)84-69(106)55(34-47-33-46-20-10-11-21-49(46)82-47)88-68(105)53(31-44-18-8-5-9-19-44)86-67(104)52(30-43-16-6-4-7-17-43)87-70(107)56(35-60(80)99)89-65(102)50(85-73(58)110)22-12-14-28-77/h4-11,16-21,24-27,33,40-42,50-59,62-63,82,95-98H,12-15,22-23,28-32,34-39,77-79H2,1-3H3,(H2,80,99)(H,81,101)(H,83,100)(H,84,106)(H,85,110)(H,86,104)(H,87,107)(H,88,105)(H,89,102)(H,90,111)(H,91,112)(H,92,109)(H,93,103)(H,94,108)(H,113,114)/t40-,41+,42+,50-,51+,52?,53-,54+,55-,56?,57-,58+,59-,62?,63?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANSKZGUYZBDPC-GWVZWCPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)NC(C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H104N18O20S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1653.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59481-27-5
Record name Somatostatin, tyr(11)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059481275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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